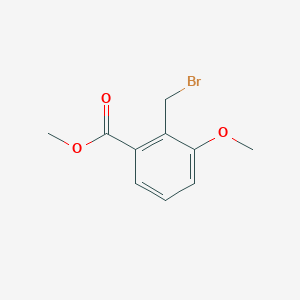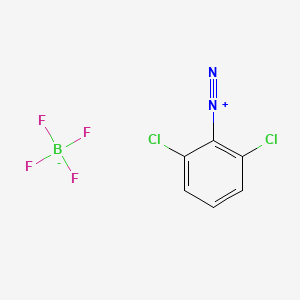
2,6-Dichlorobenzenediazonium tetrafluoroborate
概要
説明
2,6-Dichlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H3Cl2N2BF4. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its use in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds.
科学的研究の応用
2,6-Dichlorobenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. It also serves as an intermediate in the preparation of various aromatic compounds.
Biology: The compound is used in biochemical assays to detect the presence of certain biomolecules through colorimetric changes.
Industry: The compound is used in the production of pigments, dyes, and other colorants.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the diazonium chloride. This intermediate is then treated with tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
化学反応の分析
Types of Reactions
2,6-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can react with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.
Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually carried out in an acidic medium.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2,6-dichlorobenzene derivatives with various substituents.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 2,6-dichloroaniline.
作用機序
The mechanism of action of 2,6-dichlorobenzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical assays, the compound reacts with specific biomolecules, leading to color changes that indicate the presence of the target analyte .
類似化合物との比較
Similar Compounds
Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chlorine substituents.
2,4-Dichlorobenzenediazonium tetrafluoroborate: Similar but with chlorine substituents at different positions on the aromatic ring.
Uniqueness
2,6-Dichlorobenzenediazonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. The presence of chlorine atoms can also affect the compound’s stability and solubility in different solvents .
特性
IUPAC Name |
2,6-dichlorobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRGNRKFZLMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191994 | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-41-7 | |
| Record name | Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichlorobenzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


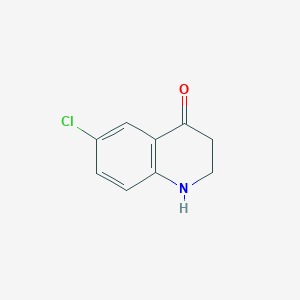
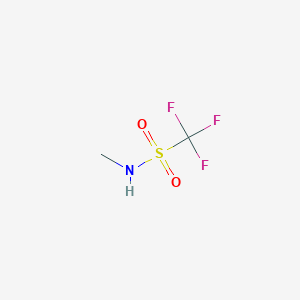
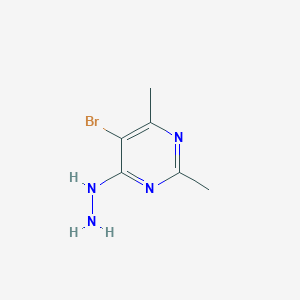
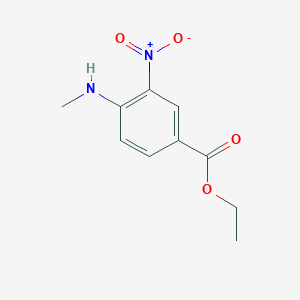
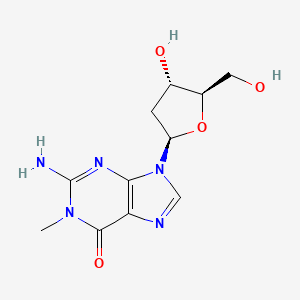
![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)
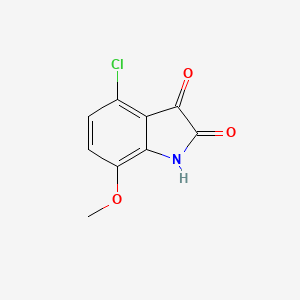
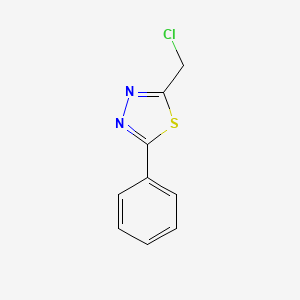
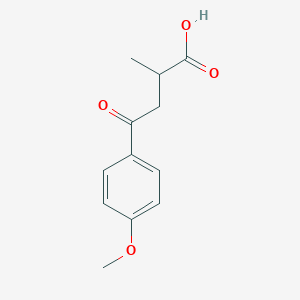
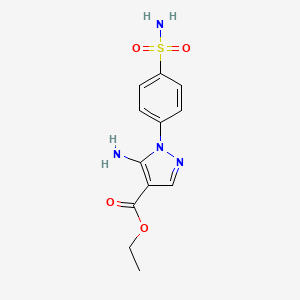

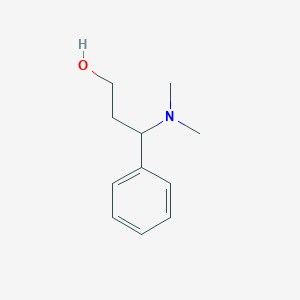
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
